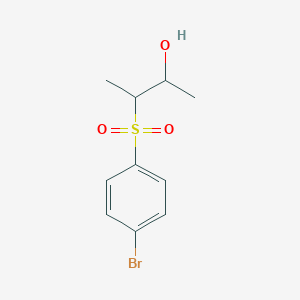
3-(4-Bromobenzenesulfonyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromobenzenesulfonyl)butan-2-ol is an organic compound with the molecular formula C10H13BrO3S It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-bromobenzenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)butan-2-ol typically involves the reaction of 4-bromobenzenesulfonyl chloride with butan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
化学反应分析
Types of Reactions
3-(4-Bromobenzenesulfonyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of butan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(4-Bromobenzenesulfonyl)butan-2-one or 3-(4-Bromobenzenesulfonyl)butanoic acid.
Reduction: Formation of butan-2-ol.
Substitution: Formation of 3-(4-Aminobenzenesulfonyl)butan-2-ol or 3-(4-Thiobenzenesulfonyl)butan-2-ol.
科学研究应用
3-(4-Bromobenzenesulfonyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Bromobenzenesulfonyl)butan-2-ol involves its interaction with various molecular targets The sulfonyl group can act as an electron-withdrawing group, affecting the reactivity of the compound The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with other molecules
相似化合物的比较
Similar Compounds
4-Bromobenzenesulfonyl chloride: Used as a precursor in the synthesis of 3-(4-Bromobenzenesulfonyl)butan-2-ol.
Butan-2-ol: A simpler secondary alcohol without the sulfonyl group.
3-(4-Aminobenzenesulfonyl)butan-2-ol: A derivative with an amino group instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct chemical properties
属性
分子式 |
C10H13BrO3S |
|---|---|
分子量 |
293.18 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)sulfonylbutan-2-ol |
InChI |
InChI=1S/C10H13BrO3S/c1-7(12)8(2)15(13,14)10-5-3-9(11)4-6-10/h3-8,12H,1-2H3 |
InChI 键 |
VFRJMNUBPPJTLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)S(=O)(=O)C1=CC=C(C=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



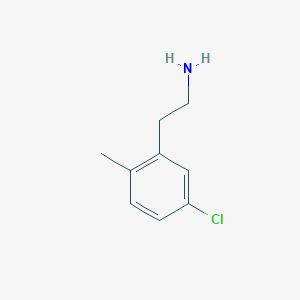
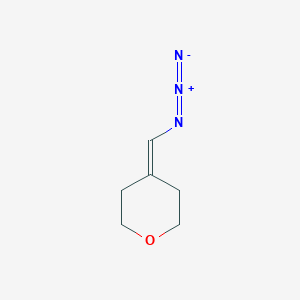
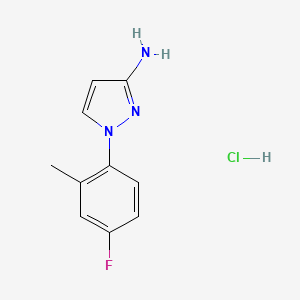
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
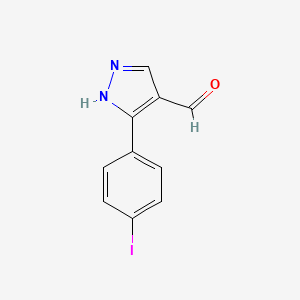
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
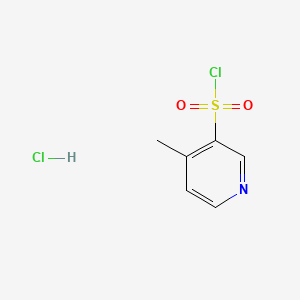
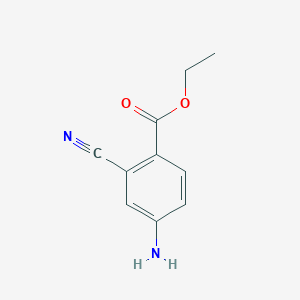
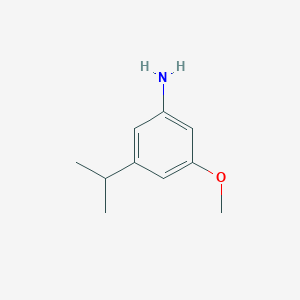
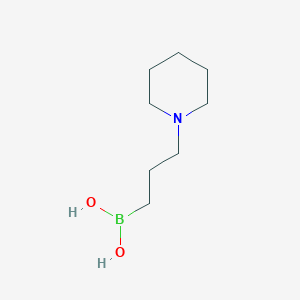
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)

![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
